N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound classified under benzothiazole derivatives, which are recognized for their diverse biological activities. This compound features a bromine atom at the para position of the phenyl group and a methylthio group, contributing to its unique properties and potential applications in medicinal chemistry and material science. The molecular formula of this compound is , with a molar mass of approximately 335.27 g/mol.
The synthesis of N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction between 4-bromoaniline and 2-chlorobenzothiazole. This reaction is generally facilitated by a base such as potassium carbonate, using dimethylformamide as a solvent at elevated temperatures to promote the formation of the desired product.
The synthetic route can be summarized in two main steps:
In industrial settings, similar synthetic routes are adapted for scale-up, often utilizing continuous flow reactors to enhance yield and purity. Techniques such as recrystallization and chromatography are employed for purification.
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can participate in various chemical reactions:
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine exhibits potential biological activities attributed to its ability to interact with various biological targets. The mechanism of action often involves:
The compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for drug development .
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific applications:
Benzothiazole derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural adaptability. The benzo[d]thiazol-2-amine core, characterized by a bicyclic structure featuring nitrogen and sulfur atoms, enables diverse electronic interactions critical for bioactivity. This moiety’s significance is amplified through strategic substitutions—such as the N-(4-bromophenyl) group and methylthio moiety—which fine-tune molecular properties for target-specific applications. The compound N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine exemplifies this rational design, integrating hydrophobic, electronic, and steric elements to optimize drug-receptor interactions [8].
The benzothiazole nucleus emerged as a pharmacophore in the mid-20th century, with early applications in antimicrobial sulfonamides (e.g., sulfathiazole). The 2-aminobenzothiazole variant gained prominence through riluzole (1995), an FDA-approved agent for amyotrophic lateral sclerosis that modulates glutamate neurotransmission. This breakthrough validated the scaffold’s CNS bioavailability and inspired anticancer adaptations, such as phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole), which leverages cytochrome P450-mediated bioactivation for tumor-selective cytotoxicity [3] [8].
Table 1: Evolution of Key Benzo[d]thiazol-2-amine Therapeutics
Compound | Year | Therapeutic Application | Structural Features |
---|---|---|---|
Sulfathiazole | 1940 | Antibacterial | 2-Amino-1,3,4-thiadiazole linkage |
Riluzole | 1995 | Neuroprotective (ALS) | Unsubstituted 2-amine; trifluoromethoxy |
Phortress | 2000s | Anticancer (breast/ovarian) | 4-Amino-3-methylphenyl; fluorine |
Cefazolin derivatives | 1970s | β-Lactam antibiotics | Thiadiazole conjugation |
Target Compound | 2020s | Anticancer/antimicrobial lead | 4-Bromophenyl; 6-methylthio |
Recent innovations focus on hybrid molecules like pyrimidine-benzothiazole conjugates. For example, derivatives synthesized via 2-benzothiazolyl guanidine cyclization demonstrated IC₅₀ values of 2–8 μM against HepG2 and MCF7 cells—surpassing 5-fluorouracil (IC₅₀ = 22 μM) [3]. Parallel work on 4-(4-bromophenyl)thiazol-2-amines revealed compound p2 (structurally analogous to the target molecule) with dual antimicrobial (MIC = 16.1 μM vs. S. aureus) and anticancer activity (IC₅₀ = 10.5 μM vs. MCF7) [1]. These advances underscore the scaffold’s capacity to target diverse pathways, from kinase inhibition to DNA intercalation.
Electronic and Steric Optimization
The N-(4-bromophenyl) group introduces three critical properties:
The 6-(methylthio) substituent contributes via:
Table 2: Impact of Substituents on Bioactivity of Benzo[d]thiazol-2-amine Derivatives
Substituent Position | Chemical Group | Effect on Potency | Target Interactions |
---|---|---|---|
N-1 | 4-Bromophenyl | ↑ Anticancer activity (IC₅₀ ↓ 40%) | Halogen bonding with kinase hinge region |
C-6 | Methylthio | ↑ Antimicrobial activity (MIC ↓ 60%) | Hydrophobic pocket occupancy in FabI |
C-6 | Methoxy | ↓ Cytotoxicity (IC₅₀ ↑ 3-fold) | Reduced membrane penetration |
N-1 | Phenyl | ↓ Docking score (ΔG = –7.2 kcal/mol) | Lack of halogen bonding |
Role in Supramolecular Recognition
Molecular docking of N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine with cyclooxygenase-2 (COX-2; PDB 1JIJ) reveals:
In antibacterial targets (e.g., E. coli DNA gyrase), the methylthio group disrupts ATP binding via sulfur-mediated CH-π interactions with Ala47. Bromophenyl enhances this by stacking against GyrB Ile78, explaining MIC values of <10 μM [1] [4].
Table 3: Binding Affinities of Substituted Benzo[d]thiazol-2-amines
Compound | Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|
Target Compound | COX-2 (1JIJ) | –9.8 | Br···Leu83 (3.0 Å); H-bond to Arg106 |
6-Methoxy analog | COX-2 (1JIJ) | –8.1 | No halogen bonding; weaker H-bonding |
Unsubstituted at C-6 | DNA Gyrase (4WMZ) | –7.2 | Incomplete pocket occupancy |
p2 (from [1]) | 3ERT (Estrogen R.) | –10.5 | Bromophenyl stacking with Phe404 |
Concluding Remarks
N-(4-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine epitomizes rational scaffold optimization in medicinal chemistry. Its design harnesses halogen bonding and hydrophobic partitioning—proven strategies for enhancing target affinity against oncological and infectious targets. Future work should explore hybrid systems integrating pyrimidine or triazine modules to amplify these effects.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: